molecular formula C16H30N2O3S B5299053 N-cycloheptyl-1-(propylsulfonyl)-4-piperidinecarboxamide

N-cycloheptyl-1-(propylsulfonyl)-4-piperidinecarboxamide

Numéro de catalogue B5299053
Poids moléculaire: 330.5 g/mol
Clé InChI: VAKCXPLMMNXTRU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cycloheptyl-1-(propylsulfonyl)-4-piperidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, which is an inhibitory neurotransmitter in the central nervous system. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to a range of physiological and biochemical effects. In

Mécanisme D'action

N-cycloheptyl-1-(propylsulfonyl)-4-piperidinecarboxamide works by inhibiting GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. This leads to an increase in GABA levels, which in turn leads to increased inhibition of neuronal activity. This mechanism of action is similar to that of other drugs that enhance GABAergic neurotransmission, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
The increase in GABA levels caused by N-cycloheptyl-1-(propylsulfonyl)-4-piperidinecarboxamide leads to a range of biochemical and physiological effects. These include increased inhibition of neuronal activity, decreased seizure activity, and reduced anxiety. In addition, N-cycloheptyl-1-(propylsulfonyl)-4-piperidinecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-cycloheptyl-1-(propylsulfonyl)-4-piperidinecarboxamide is its selectivity for GABA aminotransferase, which reduces the risk of off-target effects. In addition, N-cycloheptyl-1-(propylsulfonyl)-4-piperidinecarboxamide has a long half-life, which allows for sustained inhibition of GABA aminotransferase. However, one limitation of N-cycloheptyl-1-(propylsulfonyl)-4-piperidinecarboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Orientations Futures

There are several potential future directions for research on N-cycloheptyl-1-(propylsulfonyl)-4-piperidinecarboxamide. One area of interest is the development of more potent and selective inhibitors of GABA aminotransferase. In addition, researchers are investigating the potential of N-cycloheptyl-1-(propylsulfonyl)-4-piperidinecarboxamide as a treatment for other neurological and psychiatric disorders, such as schizophrenia and depression. Finally, there is ongoing research into the mechanisms underlying the cognitive-enhancing effects of N-cycloheptyl-1-(propylsulfonyl)-4-piperidinecarboxamide, which could lead to the development of new treatments for cognitive impairment.

Méthodes De Synthèse

N-cycloheptyl-1-(propylsulfonyl)-4-piperidinecarboxamide can be synthesized using a multi-step process. The first step involves the reaction of cycloheptanone with propylsulfonyl chloride to form N-propylsulfonylcycloheptanone. This is followed by a reaction with piperidine to form N-cycloheptylpropylsulfonylpiperidine. Finally, the carboxylic acid group is converted to an amide using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is N-cycloheptyl-1-(propylsulfonyl)-4-piperidinecarboxamide.

Applications De Recherche Scientifique

N-cycloheptyl-1-(propylsulfonyl)-4-piperidinecarboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to be effective in treating a range of neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. In addition, N-cycloheptyl-1-(propylsulfonyl)-4-piperidinecarboxamide has been investigated as a potential treatment for cognitive impairment associated with aging and Alzheimer's disease.

Propriétés

IUPAC Name

N-cycloheptyl-1-propylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O3S/c1-2-13-22(20,21)18-11-9-14(10-12-18)16(19)17-15-7-5-3-4-6-8-15/h14-15H,2-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKCXPLMMNXTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC(CC1)C(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-1-propylsulfonylpiperidine-4-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.